![molecular formula C15H14FNOS B2752463 2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 693269-38-4](/img/structure/B2752463.png)
2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamides. It is commonly known as FMA and has been extensively studied for its potential use in scientific research.
Scientific Research Applications
1. Anti-Epileptic Drug Candidate Identification
A compound structurally similar to the requested chemical, "DSP-0565," identified as a broad-spectrum anti-epileptic drug candidate, demonstrates the potential of such molecules in treating epilepsy. It showed significant anti-convulsant activity across various models, indicating a new scaffold for developing anti-epileptic medications (Tanaka et al., 2019).
2. Quantum Chemical Insight into Anti-COVID-19 Molecules
Research into the antiviral applications of related compounds includes the synthesis and characterization of molecules for potential anti-COVID-19 activity. The study highlighted the molecular structure, natural bond orbital calculations, and docking against SARS-CoV-2 protein, demonstrating the molecule's antiviral potency through binding energy analysis (Mary et al., 2020).
3. Modulation of Immune Response to Tumors
A novel synthetic compound, "CL 259,763," has been found to modify the reactivity of lymphoid cell populations affected by tumor growth, enhancing the immune response to syngeneic tumor cells. This demonstrates the potential for such molecules to be used in cancer immunotherapy, particularly in augmenting the host's immune response against growing tumors (Wang et al., 2004).
4. Synthesis and Evaluation of Sulfonamide Derivatives
Sulfonamide derivatives, including those structurally related to the requested chemical, have been synthesized and evaluated for their cytotoxic activity. These compounds show promising results against various cancer cell lines, indicating their potential use in cancer treatment (Ghorab et al., 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c1-11-2-6-13(7-3-11)17-15(18)10-19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMOKXXUSBEDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

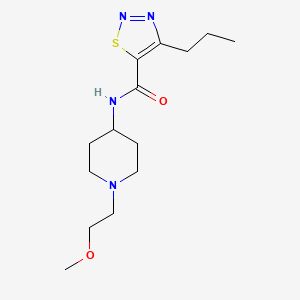
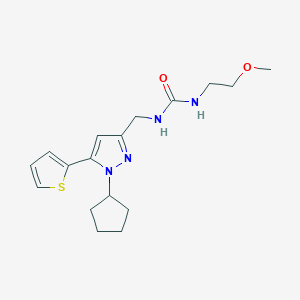
![6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2752384.png)
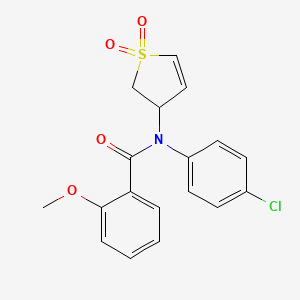
![1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea](/img/structure/B2752387.png)
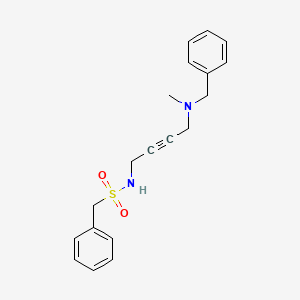
![Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2752390.png)
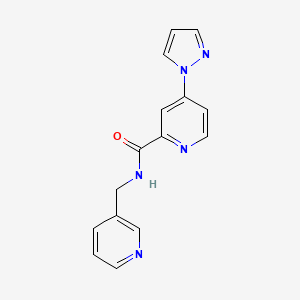
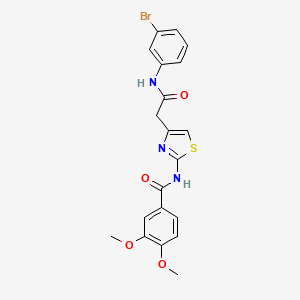
![(3-Fluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2752393.png)

![4-[(1R)-1-Azidoethyl]pyridine](/img/structure/B2752399.png)
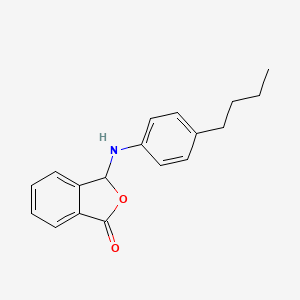
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid](/img/structure/B2752403.png)